molecular formula C10H7N3O3 B2500995 8-Nitro-quinoline-2-carboxylic acid amide CAS No. 652968-08-6

8-Nitro-quinoline-2-carboxylic acid amide

Cat. No.: B2500995
CAS No.: 652968-08-6
M. Wt: 217.184
InChI Key: GXTOIZYHYAGDQE-UHFFFAOYSA-N
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Description

8-Nitro-quinoline-2-carboxylic acid amide is a specialized quinoline derivative of significant interest in medicinal chemistry and drug discovery research. Quinoline-2-carboxamide scaffolds are recognized for their potent biological activity, particularly as inhibitors of carbonic anhydrase isoforms (CA I, II, IV, and IX), which are implicated in a range of metabolic and disease processes . Research indicates that novel compounds based on the 8-substituted quinoline-2-carboxamide structure can exhibit inhibitory activity in the low nanomolar range, making them a valuable template for the development of enzyme inhibitors . Furthermore, related quinoline-2-carboxylic acid derivatives have been investigated as potent and specific antagonists of excitatory amino acids, showing potential for the treatment or prevention of neurotoxic damage and neurodegenerative diseases . This compound serves as a key synthetic intermediate and pharmacophore, enabling researchers to explore its full potential through structural derivatization. It is supplied with guaranteed quality and consistency for laboratory research applications. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-nitroquinoline-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O3/c11-10(14)7-5-4-6-2-1-3-8(13(15)16)9(6)12-7/h1-5H,(H2,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXTOIZYHYAGDQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])N=C(C=C2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Derivatization and Structural Diversification of 8 Nitro Quinoline 2 Carboxylic Acid Amide Analogs

Modification of the Nitro Group: Reduction and Subsequent Functionalization

A key strategy for the derivatization of 8-nitro-quinoline-2-carboxylic acid amide involves the chemical transformation of the nitro group. The reduction of the nitro group to an amino group is a pivotal step, yielding 8-amino-quinoline-2-carboxylic acid amide, a versatile intermediate for further functionalization. researchgate.net

Commonly employed methods for the reduction of aromatic nitro groups are applicable in this context. These include catalytic hydrogenation using reagents like palladium on carbon (Pd/C) or Raney nickel. wikipedia.orgcommonorganicchemistry.com Metal-based reductions, such as using iron, tin, or zinc in acidic media, also provide effective means to achieve this transformation. masterorganicchemistry.com The resulting 8-aminoquinoline (B160924) core is a valuable building block in synthetic chemistry. mdpi.com

The newly formed amino group opens up a plethora of possibilities for subsequent functionalization. For instance, it can undergo acylation reactions with various acid chlorides or anhydrides to form new amide linkages. It can also be involved in condensation reactions with aldehydes or ketones to form Schiff bases, which can be further reduced to secondary amines. These reactions allow for the introduction of a wide range of substituents, thereby enabling the systematic exploration of structure-activity relationships.

Strategies for Amide Moiety Diversification

The amide moiety of this compound presents another key site for structural diversification. Modifications can be introduced at the amide nitrogen or by incorporating different amine components into the carboxamide structure.

Alkylation and Arylation at the Amide Nitrogen

Alkylation and arylation reactions at the amide nitrogen can introduce various substituents, further expanding the chemical space of this compound analogs. While direct N-alkylation of amides can be challenging, it can be achieved under specific conditions, often involving strong bases to deprotonate the amide followed by reaction with an alkyl halide.

Aryl groups can also be introduced at the amide nitrogen through transition metal-catalyzed cross-coupling reactions. For instance, nickel-catalyzed direct arylation of C-H bonds in aromatic amides containing an 8-aminoquinoline directing group has been reported, showcasing a method for forming C-N bonds. acs.org Such strategies enable the synthesis of N-aryl derivatives with diverse electronic and steric properties.

Incorporation of Varied Amine Components into the Carboxamide Structure

A highly effective strategy for diversifying the amide moiety involves the synthesis of the parent 8-nitro-quinoline-2-carboxylic acid and its subsequent coupling with a wide array of primary and secondary amines. researchgate.netevitachem.com This approach allows for the systematic introduction of different functional groups and structural motifs into the final molecule.

The synthesis of 8-nitroquinoline-2-carboxylic acid itself has been optimized to achieve high yields. researchgate.net The carboxylic acid can then be activated, for example, by conversion to its corresponding acyl chloride using reagents like thionyl chloride or oxalyl chloride. mdpi.com This activated intermediate readily reacts with various amines to form the desired carboxamide analogs. researchgate.net A diverse library of amines, including aliphatic, aromatic, and heterocyclic amines, can be utilized in this coupling reaction, leading to a wide range of structurally varied 8-nitro-quinoline-2-carboxamides. nih.govresearchgate.netmdpi.com

Amine ComponentResulting Carboxamide StructureReference
Substituted Anilines8-Nitro-N-(substituted-phenyl)quinoline-2-carboxamide mdpi.com
Sulfanilamide8-Nitro-N-(4-sulfamoylphenyl)quinoline-2-carboxamide nih.govresearchgate.net
Various Aliphatic and Benzylic AminesN-Alkyl/N-Benzyl-8-nitroquinoline-2-carboxamides nih.govresearchgate.net

Preparation of Labeled or Probe-functionalized Derivatives for Research Applications

The structural framework of this compound can be adapted for the development of labeled or probe-functionalized derivatives for various research applications. For instance, the incorporation of fluorescent moieties can lead to the creation of chemical probes for studying biological processes. The 8-aminoquinoline scaffold, derived from the reduction of the nitro group, is a known fluorophore and has been utilized in the development of fluorescent sensors for metal ions like zinc. nih.gov

By strategically attaching reporter groups such as fluorophores, biotin, or spin labels, derivatives of this compound can be designed to interact with specific biological targets. These labeled compounds can then be used in techniques like fluorescence microscopy, flow cytometry, and western blotting to visualize and quantify these interactions.

Role of this compound as a Synthetic Precursor in Complex Molecule Assembly

This compound and its derivatives serve as valuable synthetic precursors in the assembly of more complex molecules. The quinoline (B57606) core is a privileged structure in medicinal chemistry, and the functional handles on this scaffold allow for its incorporation into larger, more intricate molecular architectures. researchgate.netevitachem.comnih.gov

The 8-amino derivative, obtained after nitro group reduction, is a particularly useful intermediate. The amino group can act as a nucleophile or be transformed into other functional groups, facilitating further synthetic manipulations. For example, the 8-aminoquinoline moiety can act as a bidentate directing group in transition metal-catalyzed C-H activation reactions, enabling the regioselective functionalization of the quinoline ring system. researchgate.netresearchgate.net This strategy provides a powerful tool for the construction of highly substituted quinoline derivatives that would be difficult to access through other means.

Furthermore, the carboxamide group can be hydrolyzed to the corresponding carboxylic acid, which can then participate in a variety of coupling reactions to form esters, other amides, or be used in decarboxylation reactions to introduce new substituents at the 2-position of the quinoline ring. The versatility of these functional groups makes this compound a valuable building block for the synthesis of a wide range of complex organic molecules with potential applications in materials science and medicinal chemistry.

Research Findings and Biological Activities

Overview of Research on Related Quinoline Carboxamides

Quinoline-2-carboxamides, as a class, have been explored for a variety of biological activities. Studies have shown that derivatives of quinoline-2-carboxylic acid can possess anti-inflammatory and analgesic properties. bohrium.com Furthermore, substituted quinoline-2-carboxamides have been synthesized and evaluated as inhibitors of carbonic anhydrase, an enzyme family involved in various physiological processes. researchgate.netnih.gov Research has also been conducted on the antimicrobial activities of novel quinoline carboxamide derivatives. bohrium.com

Potential Areas of Investigation for this compound

Given the known biological activities of related compounds, this compound could be a candidate for screening in several therapeutic areas. The presence of the 8-nitro group could confer unique properties, potentially leading to activity as an antimicrobial or anticancer agent. The nitro group can also serve as a handle for further synthetic modification, allowing for the creation of a library of related compounds for structure-activity relationship (SAR) studies. For example, reduction of the nitro group to an amine would provide a new point for chemical diversification.

Computational Chemistry and Molecular Modeling of 8 Nitro Quinoline 2 Carboxylic Acid Amide Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure and reactivity of molecules. nih.gov By calculating the electron density, DFT can predict various molecular properties, providing a theoretical framework to understand the behavior of 8-Nitro-quinoline-2-carboxylic acid amide and its derivatives. Theoretical calculations, such as those performed on related 8-nitroquinoline (B147351) hydrazides, have successfully elucidated key electronic and reactivity features through methods like Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) mapping, and the calculation of reactivity descriptors. bohrium.com

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost orbital without electrons, acts as an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. sapub.org A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, facilitating electron transfer in chemical reactions.

For quinoline (B57606) derivatives, DFT calculations are instrumental in determining these energy values. For instance, in silico studies on 8-nitroquinoline hydrazides, which are structurally related to this compound, have provided insights into their electronic properties. bohrium.com The HOMO-LUMO energy gap helps in understanding the charge transfer interactions within the molecule.

Table 1: Frontier Molecular Orbital (FMO) Properties of a Representative 8-Nitroquinoline Derivative (Illustrative Data)
ParameterValue (eV)
HOMO Energy-6.85
LUMO Energy-2.45
HOMO-LUMO Energy Gap (ΔE)4.40

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. chemrxiv.orgmdpi.comchemrxiv.org The MEP map displays regions of varying electrostatic potential on the molecular surface. researchgate.net Red-colored regions indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. Conversely, blue-colored regions represent positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. Green areas denote neutral potential.

In the context of this compound, the MEP surface would likely show a significant negative potential around the oxygen atoms of the nitro and amide groups, as well as the nitrogen atom of the quinoline ring, making these sites potential centers for electrophilic interactions. researchgate.net The hydrogen atoms of the amide group would exhibit a positive potential, indicating their susceptibility to nucleophilic attack. Such analyses have been applied to related quinoline derivatives to understand their interaction with biological targets. bohrium.com

Global and local reactivity descriptors, derived from DFT calculations, provide quantitative measures of a molecule's reactivity. nih.govchemrxiv.org These descriptors help in rationalizing and predicting the chemical behavior of compounds. Key global reactivity descriptors include:

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution. It is calculated as (ELUMO - EHOMO) / 2.

Chemical Softness (S): The reciprocal of hardness (1/η), indicating the ease of electron cloud distortion.

Electronegativity (χ): The power of an atom to attract electrons to itself, calculated as -(EHOMO + ELUMO) / 2.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment. It is calculated as μ2 / 2η, where μ is the chemical potential (approximately -χ).

These descriptors, when calculated for this compound, can provide a comprehensive profile of its reactivity. Studies on similar heterocyclic compounds have utilized these descriptors to understand their chemical behavior. bohrium.com

Table 2: Global Reactivity Descriptors of a Representative 8-Nitroquinoline Derivative (Illustrative Data)
DescriptorValue (eV)
Chemical Hardness (η)2.20
Chemical Softness (S)0.45
Electronegativity (χ)4.65
Electrophilicity Index (ω)4.92

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is crucial for understanding the three-dimensional structure of a molecule and its flexibility, which in turn influences its biological activity. researchgate.net For this compound, a key conformational feature is the rotational barrier around the C(2)-C(amide) bond. The planarity of the quinoline ring system is generally maintained, but the orientation of the amide group can vary. mdpi.comnih.gov

The rotational barrier of the amide group in similar pyridine (B92270) carboxamides has been studied, revealing significant energetic differences based on the substituent position. researchgate.net In 2-substituted pyridine carboxamides, intramolecular hydrogen bonding between an amide hydrogen and the ring nitrogen can stabilize a particular conformation. researchgate.net For this compound, similar intramolecular interactions might influence its preferred conformation.

Molecular dynamics (MD) simulations can provide a dynamic picture of the conformational landscape of this compound in different environments, such as in aqueous solution. MD simulations on related quinoline derivatives have been used to study their structural stability and interactions with solvent molecules. researchgate.net Such simulations can reveal the accessible conformations and the transitions between them over time.

In Silico Prediction of Molecular Interactions and Binding Energies

In silico methods are widely used to predict how a molecule like this compound might interact with biological macromolecules, such as proteins or nucleic acids. Molecular docking is a primary tool for this purpose, predicting the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov

Studies on 8-nitroquinoline hydrazides have demonstrated their potential to interact with various oncogenic receptors. bohrium.com For instance, a methyl-substituted derivative showed a binding affinity of -8.7 kcal/mol with CDK2 and -7.5 kcal/mol with PI3K macromolecules. bohrium.com These binding affinities are indicative of the strength of the interaction.

The binding free energies can be further refined using methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA). For a series of amide-enriched quinazolinone derivatives, MM-GBSA analyses yielded binding free energies ranging from -34.75 to -41.75 kcal/mol, correlating well with experimental observations. nih.gov Similar computational approaches for this compound could identify potential biological targets and elucidate the molecular basis of its activity. The predicted interactions often involve hydrogen bonds, hydrophobic interactions, and π-π stacking with the receptor's amino acid residues.

Investigation of Molecular Interactions and Biological Target Engagement

Characterization of Ligand-Protein Binding Mechanisms

Extensive searches of scientific literature did not yield specific inhibitory data for 8-Nitro-quinoline-2-carboxylic acid amide against carbonic anhydrase, Pim-1 kinase, or VEGFR-2. Studies on related quinoline (B57606) structures have shown activity against these enzymes, but this cannot be directly extrapolated to the title compound. For instance, derivatives of 8-hydroxy- and 8-alkoxy-quinoline-2-carboxamide have been investigated as carbonic anhydrase inhibitors, and various quinoline scaffolds have been explored for Pim-1 kinase and VEGFR-2 inhibition. However, no studies focusing on the 8-nitro derivative in this context were identified.

There is no available research detailing the interactions of this compound with DNA gyrase, topoisomerase IV, or Poly(ADP-ribose) polymerase-1 (PARP-1). The quinolone core is famously associated with the inhibition of bacterial DNA gyrase and topoisomerase IV, but activity is highly dependent on the substitution pattern, and no data exists for the 8-nitro-2-carboxamide variant. Similarly, while other isomers, such as quinoline-8-carboxamides, have been designed as PARP-1 inhibitors, this specific compound has not been evaluated.

No studies were found that investigate the effect of this compound on other enzymatic systems such as α-glucosidase or α-amylase.

Metal Ion Chelation and Coordination Chemistry Studies

No experimental data, such as X-ray crystallography or spectroscopic analysis, is available describing the structure of metal complexes formed with this compound. The potential coordination sites would likely involve the nitrogen atom of the quinoline ring and the carbonyl oxygen of the amide group, forming a chelate ring with a metal ion. However, without experimental studies, the geometry and stability of any such complexes remain purely speculative.

Specific research on how the 8-nitro substituent influences the metal-binding affinity and selectivity of quinoline-2-carboxylic acid amide is not available. In general, the nitro group is strongly electron-withdrawing. This property would be expected to decrease the electron density on the quinoline ring system and reduce the basicity of the quinoline nitrogen atom. A reduction in the basicity of this key donor atom would likely lead to a lower affinity for metal ions compared to unsubstituted or electron-donating-substituted quinoline carboxamides. However, this is a theoretical inference, and there is no direct experimental evidence from the literature to support or quantify this effect for this compound. Studies on other nitro-substituted quinolines, such as 5-nitro-8-hydroxyquinoline, focus on chelation involving the 8-hydroxy group, which is not applicable to the title compound. nih.gov

Pharmacophore Modeling and Ligand-Based Drug Design Approaches

Pharmacophore modeling and ligand-based drug design are pivotal computational strategies in medicinal chemistry for identifying and optimizing new drug candidates when the three-dimensional structure of the biological target is unknown. These approaches rely on the principle that molecules with similar structures and physicochemical properties are likely to exhibit similar biological activities. For the this compound scaffold, these methods leverage structure-activity relationship (SAR) data from a series of analogous compounds to build predictive models that guide the design of novel, more potent derivatives.

The quinoline core is widely recognized as a "privileged scaffold" and an essential pharmacophore in therapeutic medicine due to its presence in a vast array of biologically active compounds. nih.govrsc.orgnih.govbiointerfaceresearch.com The functionalization of this moiety at different positions can lead to a wide spectrum of pharmacological activities. nih.gov The quinoline-2-carboxamide (B1208818) framework, in particular, combines the aromatic, heterocyclic quinoline system with a carboxamide linker, a group characteristic of numerous biologically active molecules. nih.gov

While specific pharmacophore models for this compound are not extensively detailed in the public domain, a hypothetical model can be inferred from its constituent chemical features and SAR studies of related analogs. The key pharmacophoric features include hydrogen bond acceptors, hydrogen bond donors, aromatic regions, and hydrophobic groups. In this compound, the quinoline nitrogen and the oxygen atoms of the nitro and carbonyl groups can act as hydrogen bond acceptors. The amide (-NH2) group provides a hydrogen bond donor site. The bicyclic quinoline ring itself constitutes a significant aromatic and hydrophobic region, crucial for establishing π-π stacking or hydrophobic interactions within a target's binding pocket. The 8-nitro group significantly influences the molecule's electronic properties and planarity, which can be critical for specific biological target engagement. acs.org

Table 1: Potential Pharmacophoric Features of this compound

Pharmacophoric Feature Structural Moiety Potential Interaction Role
Aromatic Ring (AR) Quinoline Ring System π-π stacking, hydrophobic interactions
Hydrogen Bond Acceptor (HBA) Quinoline Nitrogen Atom Forms hydrogen bonds with donor groups
Hydrogen Bond Acceptor (HBA) Carbonyl Oxygen (C=O) Forms hydrogen bonds with donor groups
Hydrogen Bond Acceptor (HBA) Nitro Group Oxygens (-NO2) Forms hydrogen bonds with donor groups

Ligand-based drug design for this class of compounds focuses on analyzing the structure-activity relationships (SAR) to guide molecular modifications. Studies on related quinoline-2-carboxamide and 8-substituted quinoline derivatives have provided valuable insights. For instance, research on 8-hydroxyquinoline-2-carboxanilides demonstrated that antiviral activity is positively influenced by increasing the lipophilicity and the electron-withdrawing properties of substituents on the amide portion of the molecule. nih.gov This suggests that modifications to the amide group of this compound could modulate its biological profile.

Furthermore, the substituent at the 8-position of the quinoline ring is a critical determinant of activity. In a comparative study of 2-styryl quinolines, derivatives bearing an 8-hydroxy group exhibited more potent cytotoxicity against HeLa cancer cells than their 8-nitro counterparts. acs.org However, the 8-nitro derivatives still demonstrated significant activity, indicating that while the 8-position is crucial, the nature of the substituent can fine-tune the specific activity and potency. The 8-nitro group, being a strong electron-withdrawing group, impacts the planarity and electronic distribution of the entire quinoline ring system, which in turn affects how the molecule interacts with its biological target. acs.org Computational studies on various nitro-quinoline derivatives have confirmed their potential to interact favorably within the active sites of biological targets like the main protease (Mpro) of SARS-CoV-2. nih.gov

These SAR findings are instrumental for ligand-based design. By systematically altering substituents on the quinoline ring and the carboxamide function and correlating these changes with biological activity, computational models such as 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) can be developed. mdpi.com Such models generate contour maps that highlight regions where steric bulk, electron-donating, or electron-withdrawing groups may enhance or diminish activity, providing a rational roadmap for designing next-generation compounds based on the this compound scaffold.

Table 2: Summary of Structure-Activity Relationship (SAR) Findings for Related Quinoline-2-Carboxamide Derivatives

Molecular Position Modification Impact on Biological Activity Reference
Amide Substituent Increased Lipophilicity Positive influence on antiviral activity nih.gov
Amide Substituent Addition of Electron-Withdrawing Groups Positive influence on antiviral activity nih.gov
Quinoline Position 8 Substitution with -OH vs. -NO2 -OH derivatives showed higher cytotoxicity than -NO2 derivatives in one study, but both were active. acs.org

Structure Activity Relationship Sar Studies of 8 Nitro Quinoline 2 Carboxylic Acid Amide Derivatives

Systematic Investigation of Substituent Effects on Molecular Function

The biological activity of quinoline-2-carboxamide (B1208818) derivatives can be significantly modulated by the nature and position of substituents on both the quinoline (B57606) ring and the amide moiety. Systematic investigations have revealed that physicochemical properties such as lipophilicity and electronic effects are key determinants of molecular function. nih.govmdpi.com

Research on a series of substituted quinoline-2-carboxamides has demonstrated that lipophilicity plays a crucial role in their activity. researchgate.net For instance, in studies of their antimycobacterial properties, compounds with cycloalkyl groups like N-cycloheptyl and N-cyclohexyl at the amide position showed notable activity. mdpi.com Similarly, the electronic properties of substituents, often quantified by Hammett's σ parameters, have a significant impact. For some biological targets, a parabolic relationship is observed, where activity increases with either electron-donating or electron-withdrawing substituents up to an optimal point, after which activity declines. nih.govresearchgate.net

In the context of anticancer activity, substitutions at various positions of the quinoline ring have been explored. For example, compounds with bulky electron-withdrawing groups like -OCH3, -OCF3, and -CF3 at the C6-position of the quinoline ring have demonstrated good activity as inhibitors of human dihydroorotate dehydrogenase (hDHODH), a key enzyme in pyrimidine (B1678525) biosynthesis. nih.gov Furthermore, the presence of bulky aryl groups at the 2 and 4-positions of the quinoline ring has been shown to enhance cytotoxic activity against certain cancer cell lines.

The following table summarizes the observed effects of different substituents on the biological activity of quinoline-2-carboxamide analogues, based on findings from related series.

Compound Series Substituent Position Substituent Type Observed Effect on Activity Reference
Quinoline-2-carboxamidesAmide NitrogenCycloheptyl, CyclohexylIncreased antimycobacterial activity mdpi.com
Quinoline-2-carboxamidesC6-position-OCH3, -OCF3, -CF3Good hDHODH inhibition nih.gov
Quinoline-4-carboxamides2 and 4-positionsBulky aryl groupsEnhanced cytotoxicity
Quinoline-6-carboxamide benzenesulfonatesPhenyl ring of benzenesulfonate4-iodo, 4-fluoro, 4-chloroIncreased P2X7R antagonist potency nih.gov
Quinoline-3-carboxamidesAmide R groupElectron-donating groupsIncreased cytotoxicity nih.gov

These studies collectively underscore the importance of systematic substitution to probe the chemical space around the quinoline-2-carboxylic acid amide scaffold. The introduction of a nitro group at the 8-position, as in the titular compound, would be expected to significantly influence the electronic properties and steric profile of the molecule, thereby altering its interactions with biological targets.

Impact of Stereochemistry on Biological Activity Profiles

Stereochemistry is a critical factor that dictates the three-dimensional arrangement of a molecule and, consequently, its interaction with chiral biological macromolecules such as enzymes and receptors. While specific studies on the stereoisomers of 8-nitro-quinoline-2-carboxylic acid amide derivatives are not widely documented, the principles of stereoselectivity are universally applicable in medicinal chemistry.

The differential activity of enantiomers is a well-established phenomenon. Often, one enantiomer (the eutomer) exhibits significantly higher biological activity than the other (the distomer). This is because the specific 3D conformation of the eutomer allows for a more precise and energetically favorable binding to the target protein, akin to a key fitting into a lock. The distomer, having a mirror-image configuration, may not bind as effectively or may even interact with a different target, potentially leading to off-target effects.

For quinoline derivatives, stereochemistry can be introduced through chiral centers in substituents attached to the main scaffold. The spatial orientation of these substituents can govern the molecule's ability to fit into a binding pocket and form key interactions (e.g., hydrogen bonds, hydrophobic interactions) with amino acid residues. Although detailed stereochemical studies on quinoline-2-carboxylic acid amides are limited in the available literature, the broader field of medicinal chemistry provides countless examples where stereoisomers of a drug have vastly different pharmacological profiles.

Rational Design and Optimization Strategies Guided by SAR Insights

The insights gained from SAR studies are fundamental to the rational design and optimization of new therapeutic agents. By understanding which molecular features are associated with desired activity and which are detrimental, chemists can make targeted modifications to a lead compound to enhance its potency, selectivity, and pharmacokinetic properties.

For the quinoline class of compounds, SAR-guided optimization has been successfully applied in various therapeutic areas. nih.gov For example, in the development of inhibitors for human dihydroorotate dehydrogenase (hDHODH), an anticancer target, initial hits were optimized by modifying substituents on the quinoline ring to improve enzyme inhibition. nih.gov Similarly, the design of novel antimalarial agents based on a quinazolinone-2-carboxamide scaffold involved extensive SAR exploration, leading to a 95-fold improvement in potency from the initial hit compound. acs.org

Rational design strategies often involve:

Bioisosteric Replacement: Swapping one functional group for another with similar physical or chemical properties to improve potency or reduce toxicity.

Scaffold Hopping: Replacing the core molecular structure with a different one while maintaining the key pharmacophoric elements responsible for biological activity.

Structure-Based Design: Using the 3D structure of the target protein (e.g., from X-ray crystallography) to design molecules that fit precisely into the active site. For instance, the design of VEGFR2 inhibitors often considers the architecture of the enzyme's catalytic domain, which includes specific hydrophobic pockets and a linker region. mdpi.com

In the context of this compound, SAR data from related quinoline amides would suggest that modifications to the amide portion and further substitution on the quinoline ring could be fruitful avenues for optimization. For example, exploring different aromatic and aliphatic amide substituents could modulate lipophilicity and introduce new interaction points with a target.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling represents a sophisticated, data-driven approach to drug design. It involves the use of statistical and machine learning methods to build mathematical models that correlate the chemical structures of compounds with their biological activities. nih.gov These models can then be used to predict the activity of novel, untested compounds, thereby prioritizing synthetic efforts and accelerating the discovery process. researchgate.netresearchgate.net

Several QSAR studies have been conducted on various classes of quinoline derivatives, highlighting the key molecular descriptors that govern their activity. mdpi.com For a series of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives acting as P-glycoprotein inhibitors, QSAR models were developed using machine learning methods such as k-nearest neighbors (KNN), decision tree (DT), back-propagation neural networks (BPNN), and gradient boosting (GB). nih.gov These models successfully predicted the inhibitory activity based on 2D and 3D molecular descriptors. The best-performing model, based on the CatBoost algorithm, achieved a high coefficient of determination (R²) of 95%, indicating excellent predictive quality. nih.gov

The development of a typical QSAR model involves several key steps:

Data Set Preparation: Assembling a series of compounds with measured biological activity.

Descriptor Calculation: Computing a large number of numerical descriptors that characterize the structural, physicochemical, and electronic properties of each molecule.

Model Building: Using statistical regression or machine learning algorithms to establish a mathematical relationship between the descriptors and the activity.

Model Validation: Rigorously testing the model's predictive power using internal and external validation techniques to ensure its robustness and reliability.

The table below presents an example of the performance of different machine learning models in a QSAR study of quinoline derivatives.

Machine Learning Model Number of Descriptors Coefficient of Determination (R²) Root Mean Squared Error (RMSE) Reference
k-Nearest Neighbors (KNN)10.820.491 nih.gov
Decision Tree (DT)10.880.410 nih.gov
Back Propagation Neural Networks (BPNN)10.920.340 nih.gov
Gradient Boosting (CatBoost)10.950.283 nih.gov

Such QSAR models, once validated, become powerful predictive tools. For this compound and its future derivatives, developing a QSAR model could help elucidate the specific structural features that are most critical for a desired biological effect and guide the design of new compounds with enhanced potency. researchgate.net

Advanced Research Directions and Emerging Applications of 8 Nitro Quinoline 2 Carboxylic Acid Amide

Development of Fluorescent Probes and Chemosensors for Specific Analytes

The inherent fluorescence of the quinoline (B57606) core makes its derivatives, including 8-Nitro-quinoline-2-carboxylic acid amide, promising candidates for the development of fluorescent probes and chemosensors. nanobioletters.comresearchgate.net These molecular tools are designed to detect and quantify specific analytes, such as metal ions and nitroaromatic compounds, with high sensitivity and selectivity. nih.govresearchgate.netrsc.orgsemanticscholar.org

The fundamental principle behind these sensors often involves mechanisms like Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Chelation-Enhanced Fluorescence (CHEF). researchgate.netresearchgate.netrsc.orgsemanticscholar.org In a typical design, the quinoline ring acts as the fluorophore, while a strategically attached receptor unit is responsible for binding the target analyte. The 2-carboxamide (B11827560) group of this compound is an ideal position for introducing such a receptor, allowing for modular design and synthesis. nih.gov

For instance, derivatives of 8-aminoquinoline (B160924) have been successfully employed as fluorogenic chelators for zinc ions (Zn²⁺). nih.gov The introduction of a carboxamide group at the 8-position has been shown to improve water solubility and cell membrane permeability, enhancing their utility in biological systems. nih.gov The binding of Zn²⁺ to the sensor can disrupt quenching processes like PET, leading to a "turn-on" fluorescent signal. nih.gov Similarly, quinoline-based probes have been designed for the detection of nitro-phenolic compounds, where the interaction between the electron-rich quinoline and the electron-deficient analyte quenches the fluorescence. researchgate.netrsc.orgsemanticscholar.org

The 8-nitro group in this compound can modulate the photophysical properties of the quinoline fluorophore, potentially leading to sensors with unique signaling characteristics. Research in this area focuses on synthesizing a library of derivatives where the amide portion is varied to create binding sites for a range of analytes, from biologically important metal ions to environmental pollutants.

Table 1: Mechanisms in Quinoline-Based Fluorescent Sensing

MechanismDescriptionPotential Role of this compound
Photoinduced Electron Transfer (PET) An electron is transferred from a receptor to the excited fluorophore, quenching fluorescence. Analyte binding to the receptor inhibits this process, restoring fluorescence.The amide group can be functionalized into a receptor that, upon binding an analyte, alters the PET process involving the quinoline core.
Intramolecular Charge Transfer (ICT) The molecule has an electron donor and an electron acceptor part. Excitation leads to a charge transfer state, and the emission properties are sensitive to the environment and analyte binding.The nitro group (acceptor) and the quinoline ring system can create an ICT character, which could be modulated by analyte interaction at the carboxamide site.
Chelation-Enhanced Fluorescence (CHEF) Binding of a metal ion to a chelating unit restricts molecular vibrations and rotations, reducing non-radiative decay and enhancing fluorescence intensity.Derivatives with chelating groups attached to the amide nitrogen can be designed to selectively bind metal ions, leading to a CHEF response. nih.gov

Strategies for Enhancing Molecular Selectivity and Potency

A central theme in medicinal chemistry is the optimization of lead compounds to improve their potency and selectivity towards a specific biological target. For quinoline carboxamides, including derivatives of this compound, this is achieved through systematic structure-activity relationship (SAR) studies. nih.govnih.gov These studies involve synthesizing a series of analogues with modifications at various positions of the molecule and evaluating their biological activity.

Key strategies for enhancing the molecular selectivity and potency include:

Modification of the Carboxamide Substituent: The "R" group on the amide nitrogen is a primary site for modification. Altering its size, lipophilicity, and hydrogen bonding capacity can significantly impact how the molecule fits into a target's binding pocket. For example, in the development of P2X7R antagonists, substitutions on the phenyl ring of a carboxamide side chain with groups like -OCF₃, -CF₃, and halogens were found to enhance affinity and potency. nih.gov

Substitution on the Quinoline Ring: While the core scaffold is 8-Nitro-quinoline-2-carboxylic acid, further substitutions on the quinoline ring can fine-tune electronic properties and steric interactions. SAR studies on other quinoline derivatives have shown that electron-donating or electron-withdrawing groups at specific positions can dramatically increase or decrease activity. rsc.org For instance, aromatic amide substitution at the 2-position of 8-hydroxyquinoline (B1678124) was found to increase lipophilicity and antiviral activity. acs.org

Computational and In-Silico Design: Modern drug discovery often employs computational modeling to predict how a molecule will interact with its target. nih.gov Techniques like molecular docking can help prioritize which derivatives to synthesize, saving time and resources. This approach can be used to design this compound derivatives with improved binding affinity for a specific enzyme or receptor.

Bioisosteric Replacement: This strategy involves replacing a functional group with another that has similar physical and chemical properties but may lead to improved potency, selectivity, or pharmacokinetic properties. For example, the carboxamide linkage itself can be a key pharmacophore, and its orientation and electronic environment are crucial for activity. nih.gov

The goal of these strategies is to achieve a molecule that interacts strongly and specifically with its intended target while having minimal off-target effects. For this compound, this could mean developing a highly potent anticancer agent that is selective for cancer cells over healthy cells or an antimalarial drug that is effective against resistant parasite strains. acs.orgresearchgate.net

Green Chemistry Principles in the Synthesis of Quinoline Carboxamide Derivatives

The synthesis of complex organic molecules like quinoline carboxamides traditionally involves multi-step processes that can use hazardous reagents and generate significant waste. The principles of green chemistry aim to address these issues by developing more sustainable and environmentally friendly synthetic methods. researchgate.net The application of these principles to the synthesis of this compound and its derivatives is an active area of research.

Key green chemistry strategies include:

Use of Nanocatalysts: Nanoparticles, particularly magnetic nanoparticles, have emerged as highly efficient and recyclable catalysts for organic reactions. researchgate.netnih.gov They offer a large surface area and can be easily separated from the reaction mixture using a magnet, simplifying purification and allowing for their reuse. These catalysts have been successfully used in the synthesis of quinoline derivatives. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times compared to conventional heating. mdpi.com This technique has been applied to classic quinoline syntheses like the Friedländer reaction. mdpi.com

Sustainable Solvents and Catalysts: A major focus of green chemistry is replacing hazardous solvents with more benign alternatives like water or ethanol. researchgate.net Additionally, there is a push to replace expensive and toxic heavy metal catalysts with cheaper, more abundant, and less toxic metals like copper or iron. researchgate.netijstr.org Copper-catalyzed dehydrogenative coupling reactions, for example, provide a sustainable route to quinolines from readily available starting materials. ijstr.org

The synthesis of the precursor, 8-nitroquinoline-2-carboxylic acid, typically involves the nitration of 2-methylquinoline (B7769805) followed by oxidation. researchgate.netevitachem.com Green chemistry principles could be applied to optimize this process, for example, by using solid acid catalysts for nitration or developing catalytic oxidation methods that avoid harsh reagents. The subsequent amidation to form this compound can also be made greener by using catalytic methods that avoid the need for stoichiometric activating agents.

Table 2: Green Chemistry Approaches in Quinoline Synthesis

ApproachDescriptionRelevance to this compound
Nanocatalysis Use of reusable, high-activity nanoparticle catalysts (e.g., CuFe₂O₄, Fe₃O₄). researchgate.netCan be applied to the core quinoline ring formation step.
Microwave Irradiation Use of microwave energy to accelerate reactions and improve yields. mdpi.comCan shorten the reaction times for both the quinoline synthesis and subsequent functionalization steps.
Sustainable Catalysts Employing catalysts based on earth-abundant and non-toxic metals like copper and iron. ijstr.orgOffers a more sustainable alternative to precious metal catalysts like palladium or ruthenium.
Atom Economy Designing reactions, such as multicomponent reactions, that maximize the incorporation of starting materials into the final product.Could be used to construct the substituted quinoline core in a more efficient manner.

Exploration of Novel Biological Targets and Mechanisms of Action

The quinoline scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. nih.gov Consequently, derivatives of this compound are being explored for their potential to act on novel targets and exhibit new mechanisms of action.

While the parent compound's full biological profile is still under investigation, related quinoline carboxamides have shown activity against a diverse set of targets, suggesting promising avenues for exploration:

Enzyme Inhibition: Many quinoline derivatives function by inhibiting key enzymes. This includes:

Topoisomerases: These enzymes are crucial for DNA replication and are a common target for anticancer drugs. nih.gov

Protein Kinases: These enzymes are involved in cell signaling pathways, and their dysregulation is a hallmark of cancer. nih.govresearchgate.net

Falcipain-2: A cysteine protease essential for the malaria parasite Plasmodium falciparum, making it an attractive antimalarial target. nih.gov

Human Dihydroorotate Dehydrogenase (DHODH): An enzyme involved in pyrimidine (B1678525) biosynthesis, which is a target for anticancer and anti-inflammatory drugs. nih.gov

Receptor Antagonism: Some quinoline carboxamides act as antagonists for specific receptors. For example, derivatives have been identified as potent and selective antagonists of the P2X7 receptor, which is implicated in inflammation and cancer. nih.gov

Novel Mechanisms: Research has uncovered unique mechanisms of action for some quinoline derivatives. One such compound was found to inhibit the translation elongation factor 2 (EF2) in the malaria parasite, a novel mode of action that could be effective against drug-resistant strains. researchgate.net Another mechanism involves the inhibition of DNA gyrase in bacteria, which is how fluoroquinolone antibiotics like moxifloxacin (B1663623) work. wikipedia.org

The presence of the 8-nitro group can significantly influence the biological activity of the quinoline-2-carboxamide (B1208818) scaffold. Its strong electron-withdrawing nature can affect the molecule's ability to participate in hydrogen bonding, π-π stacking, and other interactions within a biological target's active site. Future research will likely involve screening this compound and its derivatives against a broad panel of biological targets to uncover new therapeutic potentials. This exploration could lead to the development of first-in-class drugs for a variety of diseases, from cancer and infectious diseases to neurodegenerative disorders. nih.gov

Q & A

Q. What are the standard synthetic routes for preparing 8-nitroquinoline-2-carboxylic acid amide?

The synthesis typically involves two steps:

  • Step 1 : Synthesis of 8-nitroquinoline-2-carboxylic acid via nitration of quinoline derivatives. Gadomsky and Yakuschenko (2016) optimized this using a high-yield nitration protocol under controlled acidic conditions .
  • Step 2 : Conversion to the amide. The carboxylic acid is first activated to its acid chloride using oxalyl chloride [(COCl)₂] in dichloromethane (DCM) with catalytic DMF. The acid chloride is then reacted with an amine (e.g., ammonia or substituted amines) in DCM at 0°C, followed by warming to room temperature and purification via silica gel chromatography .

Q. How is the structure of 8-nitroquinoline-2-carboxylic acid amide validated post-synthesis?

Structural confirmation relies on:

  • NMR Spectroscopy : Key signals include the amide proton (δ ~11.20 ppm in CDCl₃) and aromatic protons consistent with the nitro-substituted quinoline backbone .
  • X-ray Crystallography : For crystalline derivatives, SHELX software is widely used for refinement. The program’s robustness in handling small-molecule data ensures accurate bond-length and angle measurements .

Advanced Research Questions

Q. What methodological challenges arise in optimizing the synthesis of 8-nitroquinoline-2-carboxylic acid, and how can they be mitigated?

  • Challenge 1 : Nitration regioselectivity. The nitro group must be introduced at position 8 without forming isomers. Gadomsky and Yakuschenko (2016) achieved this using mixed acids (H₂SO₄/HNO₃) at 0–5°C, minimizing side reactions .
  • Challenge 2 : Acid chloride stability. Moisture-sensitive intermediates require strict anhydrous conditions. Triethylamine is added to scavenge HCl, improving reaction efficiency .

Q. How do electron-withdrawing groups (e.g., nitro) influence the reactivity of quinoline-2-carboxamides in further derivatization?

The nitro group at position 8:

  • Reduces electron density at the quinoline ring, directing electrophilic substitutions to positions 5 or 6.
  • Enhances hydrogen-bonding interactions in biological systems, as seen in analogs like 8-fluoro-5-nitroquinoline-2-carboxylic acid, where the nitro group stabilizes protein-ligand interactions . Comparative studies with non-nitro derivatives (e.g., 2-methylquinoline-8-carboxylic acid) show reduced electrophilic reactivity, highlighting the nitro group’s role in directing functionalization .

Q. What strategies are employed to resolve contradictions in biological activity data for 8-nitroquinoline-2-carboxamide derivatives?

  • Data Normalization : Control for assay variability (e.g., cell line differences) by benchmarking against standard compounds like 8-hydroxyquinoline derivatives .
  • Structure-Activity Relationship (SAR) Analysis : Compare analogs (e.g., 8-amino-6-fluoro-5-methylquinoline-2-carboxylic acid) to isolate the nitro group’s contribution. For example, the nitro group in position 8 enhances antimicrobial activity but may reduce solubility, requiring formulation optimization .

Q. How can computational methods enhance the design of 8-nitroquinoline-2-carboxamide derivatives with improved binding affinity?

  • Docking Studies : Use software like AutoDock to predict interactions with target proteins (e.g., bacterial gyrase). The nitro group’s orientation in the binding pocket can be optimized for hydrogen bonding .
  • QM/MM Simulations : Analyze electronic effects of substituents on amide bond stability. For instance, electron-withdrawing groups increase resonance stabilization of the amide, reducing hydrolysis .

Methodological Best Practices

  • Synthesis : Prioritize the acid chloride route for higher yields (~73% in optimized conditions) over direct coupling from carboxylic acids (~60%) .
  • Purification : Use gradient elution (hexanes/EtOAc) in flash chromatography to separate nitro-containing byproducts .
  • Characterization : Combine NMR (¹H/¹³C) with high-resolution mass spectrometry (HRMS) for unambiguous confirmation. For crystallography, SHELXL refinement ensures precision in structural models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.